molecular formula C17H11N3O2 B2621708 9-(5-Nitropyridin-2-yl)-9H-carbazole CAS No. 306991-92-4

9-(5-Nitropyridin-2-yl)-9H-carbazole

Cat. No.: B2621708
CAS No.: 306991-92-4
M. Wt: 289.294
InChI Key: FUFPXFDEBOWAFY-UHFFFAOYSA-N
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Description

9-(5-Nitropyridin-2-yl)-9H-carbazole is a heterocyclic compound that combines the structural features of carbazole and nitropyridine. Carbazole is a well-known aromatic compound with applications in organic electronics and photonics, while nitropyridine derivatives are recognized for their roles in medicinal chemistry and materials science. The integration of these two moieties in a single molecule offers unique properties that can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-Nitropyridin-2-yl)-9H-carbazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by efficient coupling reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(5-Nitropyridin-2-yl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(5-Nitropyridin-2-yl)-9H-carbazole is unique due to the combination of carbazole and nitropyridine moieties, offering a distinct set of chemical and biological properties. This combination enhances its potential for applications in organic electronics, photonics, and medicinal chemistry.

Properties

IUPAC Name

9-(5-nitropyridin-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-20(22)12-9-10-17(18-11-12)19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFPXFDEBOWAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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